4-Bromo-3-phenyl-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione
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Overview
Description
4-Bromo-3-phenyl-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by the presence of a bromine atom at the 4th position, a phenyl group at the 3rd position, and a naphthoimidazole core. The imidazole ring is known for its broad range of chemical and biological properties, making it a significant structure in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-phenyl-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione typically involves multi-step reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the reaction of 1,3-diketones with arylglyoxals under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-phenyl-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-3-phenyl-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-phenyl-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione involves its interaction with cellular targets, leading to the inhibition of key enzymes and pathways. For instance, it can inhibit oxidative phosphorylation and ATP exchange reactions, affecting energy metabolism in cells . The compound’s ability to form reactive oxygen species (ROS) also contributes to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazole: Known for its inhibitory effects on oxidative phosphorylation.
Naphtho[1,2-d]triazoles: Similar in structure but differ in the nitrogen arrangement within the ring.
Uniqueness
4-Bromo-3-phenyl-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione is unique due to its specific substitution pattern and the presence of both bromine and phenyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
61975-72-2 |
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Molecular Formula |
C17H9BrN2O2 |
Molecular Weight |
353.2 g/mol |
IUPAC Name |
4-bromo-3-phenylbenzo[e]benzimidazole-2,5-dione |
InChI |
InChI=1S/C17H9BrN2O2/c18-13-15-14(11-8-4-5-9-12(11)16(13)21)19-17(22)20(15)10-6-2-1-3-7-10/h1-9H |
InChI Key |
DAIGZPWDEOGGTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)C4=CC=CC=C4C3=NC2=O)Br |
Origin of Product |
United States |
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